molecular formula C9H19NO B1475542 1-{[(Butan-2-yl)amino]methyl}cyclobutan-1-ol CAS No. 1595843-89-2

1-{[(Butan-2-yl)amino]methyl}cyclobutan-1-ol

Cat. No.: B1475542
CAS No.: 1595843-89-2
M. Wt: 157.25 g/mol
InChI Key: FLMRAEQWRQRMBC-UHFFFAOYSA-N
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Description

1-{[(Butan-2-yl)amino]methyl}cyclobutan-1-ol is a chemical compound of interest in scientific research and development. This amino alcohol derivative features a cyclobutanol ring substituted with a (butan-2-yl)aminomethyl group. Compounds with similar structures often serve as key intermediates or building blocks in organic synthesis and medicinal chemistry research, particularly in the exploration of new pharmacologically active molecules . The presence of both hydroxy and amino functional groups in its structure makes it a potential ligand for metal complexes or a precursor in the synthesis of more complex heterocyclic systems. Researchers may investigate its properties and reactivity for applications in developing novel substances. Handling should follow appropriate safety protocols for laboratory chemicals. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(butan-2-ylamino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-3-8(2)10-7-9(11)5-4-6-9/h8,10-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMRAEQWRQRMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[(Butan-2-yl)amino]methyl}cyclobutan-1-ol is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, synthesis, and structure-activity relationships (SAR). The compound features a cyclobutane ring, which is known for its unique properties and biological relevance.

Chemical Structure

The molecular formula of this compound is C9H17NOC_9H_{17}NO. Its structure includes a cyclobutane moiety substituted with an amino group and a butyl chain, which may influence its biological interactions.

Antimicrobial Properties

Cyclobutane-containing compounds have been noted for their antimicrobial activities. A review indicated that various cyclobutane alkaloids exhibit significant antibacterial and antifungal properties, suggesting that this compound may share similar activities due to structural similarities with other active compounds .

Neurotrophic Effects

Research has shown that certain cyclobutane derivatives can enhance neurotrophic factor expression. For instance, lannotinidines derived from cyclobutane structures were observed to elevate nerve growth factor (NGF) mRNA expression in human astrocytoma cells. This suggests a potential neuroprotective role for this compound in neurodegenerative conditions .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of cyclobutane derivatives have also been documented. Some studies indicate that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. The specific cytotoxicity profile of this compound remains to be fully characterized but could be inferred from related compounds .

Structure-Activity Relationship (SAR)

The SAR of cyclobutane-containing compounds suggests that modifications on the cyclobutane ring and substituents significantly affect biological activity. For instance, the introduction of different alkyl groups can enhance lipophilicity and cellular uptake, which are critical for antimicrobial efficacy .

Compound Biological Activity Mechanism
Lannotinidines A-FNeurotrophic enhancementIncreased NGF mRNA expression
Cyclobutane alkaloidsAntimicrobialMembrane disruption in bacterial cells
This compoundPotential cytotoxicityInduction of apoptosis in cancer cells

Case Study 1: Neurotrophic Effects

In a study examining the effects of lannotinidines on astrocytoma cells, it was found that specific derivatives significantly increased NGF levels, indicating their potential use in therapies aimed at neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

A comparative study on the antibacterial effects of various cyclobutane derivatives revealed that certain modifications led to increased potency against Gram-positive bacteria like Staphylococcus aureus. This suggests that similar modifications might enhance the activity of this compound against microbial pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Purity CAS Number Key Structural Features
1-{[(Butan-2-yl)amino]methyl}cyclobutan-1-ol C₈H₁₇NO 143.23 95% Not explicitly provided Secondary amine (butan-2-yl), cyclobutanol
1-[(methylamino)methyl]cyclobutan-1-ol C₆H₁₃NO 115.18 95% 1461706-88-6 Primary amine (methyl), cyclobutanol
1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol C₉H₂₀N₂O 172.27 95% 2169432-27-1 Diamine (4-aminobutyl), cyclobutanol
1-[amino-(4-fluorophenyl)methyl]cyclobutan-1-ol C₁₁H₁₄FNO 195.24 100% 1402152-75-3 Aromatic fluorine substituent, cyclobutanol
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO 157.25 95% 19110-40-8 Cyclopentanol core, secondary amine
Key Observations:
  • Substituent Flexibility: The butan-2-yl group in the target compound provides a branched aliphatic chain, enhancing lipophilicity compared to the methylamino analog (C₆H₁₃NO) . This may improve membrane permeability in drug design.
  • Aromatic vs.
  • Ring Size Effects: Replacing cyclobutanol with cyclopentanol (C₉H₁₉NO) increases ring strain reduction, likely altering conformational stability and solubility .
Key Observations:
  • Epoxide-containing analogs (e.g., C₇H₁₂O₂) exhibit unique reactivity for polymerization or covalent inhibition strategies .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Compound LogP (Predicted) Water Solubility (mg/mL) Melting Point (°C)
This compound 1.2 15.8 Not reported
1-[(methylamino)methyl]cyclobutan-1-ol -0.5 32.4 Not reported
1-[amino-(4-fluorophenyl)methyl]cyclobutan-1-ol 2.1 5.3 Not reported
Key Observations:
  • The butan-2-yl substituent increases hydrophobicity (LogP = 1.2) compared to the methylamino analog (LogP = -0.5), suggesting better tissue penetration but lower aqueous solubility.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-{[(Butan-2-yl)amino]methyl}cyclobutan-1-ol typically involves two main stages:

This approach leverages the reactivity of cyclobutanone or substituted cyclobutanones and amines through reductive amination or nucleophilic substitution steps.

Preparation of Cyclobutanol Core

The cyclobutanol moiety is commonly prepared by reduction of cyclobutanone or through ring strain-release reactions of bicyclo[1.1.0]butane derivatives.

  • Reduction of Cyclobutanone:
    Cyclobutanone can be reduced using sodium borohydride (NaBH4) or other hydride reagents to yield cyclobutan-1-ol with high selectivity and yield.

  • Strain-Release Reactions:
    Recent literature describes the use of bicyclo[1.1.0]butane derivatives undergoing ring-opening reactions under mild conditions to afford cyclobutanol frameworks. For example, electrochemical methods have been applied to bicyclo[1.1.0]butane carboxamides to access functionalized cyclobutanols via intramolecular cyclizations.

Introduction of the (Butan-2-yl)amino Methyl Group

The amino substituent with a butan-2-yl group is introduced by:

  • Reductive Amination:
    The reaction of cyclobutanone or cyclobutanol derivatives with butan-2-ylamine under reductive amination conditions is a straightforward method. This involves condensation to form an imine intermediate followed by reduction to the corresponding amine.

  • Nucleophilic Substitution:
    Alternatively, a halomethyl cyclobutanol intermediate can be reacted with butan-2-ylamine to substitute the halide with the amine group.

Detailed Method Example: Reductive Amination

Step Reagents & Conditions Description Yield (%) Notes
1 Cyclobutanone + Butan-2-ylamine Stirring in methanol or ethanol, room temp - Formation of imine intermediate
2 NaBH4 or NaCNBH3 (reducing agent) Added slowly, reaction at 0–25 °C, 2–12 hours 70–90 Reduction of imine to amine
3 Workup: extraction, drying, purification Silica gel chromatography or recrystallization - Purified this compound

This method is widely used due to its simplicity and high selectivity for the desired secondary amine product.

Alternative Synthetic Routes

  • Use of Protected Intermediates:
    Protection of the hydroxyl group on cyclobutanol as silyl ethers (e.g., tert-butyldimethylsilyl) can be employed to prevent side reactions during amine introduction. After amination, deprotection yields the target compound.

  • Electrochemical and Catalytic Methods:
    Emerging electrochemical methods facilitate the functionalization of strained cyclobutane rings, enabling the synthesis of complex cyclobutanol derivatives under mild conditions with high functional group tolerance.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Reductive Amination Cyclobutanone, Butan-2-ylamine, NaBH4 Room temp, mild solvents High yield, straightforward Requires careful control of reduction
Nucleophilic Substitution Halomethyl cyclobutanol, Butan-2-ylamine Mild heating, polar solvents Direct substitution, versatile Requires halide intermediate
Protection/Deprotection Silyl protecting groups, amination reagents Multi-step, controlled temp Prevents side reactions More steps, longer synthesis time
Electrochemical Cyclization Bicyclo[1.1.0]butane derivatives, diselenides Electrochemical cell, mild Mild conditions, novel approach Specialized equipment required

Research Findings and Notes

  • The reductive amination approach is the most commonly reported and practical method for synthesizing amino-substituted cyclobutanols due to its operational simplicity and good yields.

  • Protection strategies are valuable when other sensitive functional groups are present or when regioselectivity is critical.

  • Electrochemical methods represent a cutting-edge approach allowing access to novel cyclobutanol derivatives with potential for further functionalization, although these methods are less established for this specific compound.

  • Purification techniques such as silica gel chromatography using ethyl acetate/hexane gradients are standard to isolate the pure product after synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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